2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
This compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a benzodioxole group and at position 3 with a sulfanyl (-S-) linker connected to a 4-phenylpiperazine-bearing ethanone moiety. The triazolopyridazine scaffold is notable for its role in bromodomain and kinase inhibition, as seen in compounds like AZD5153 . The phenylpiperazine moiety may influence receptor binding (e.g., dopamine or serotonin receptors) and solubility, while the sulfanyl linker could impact oxidative stability compared to ether or amine linkages.
Properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3S/c31-23(29-12-10-28(11-13-29)18-4-2-1-3-5-18)15-34-24-26-25-22-9-7-19(27-30(22)24)17-6-8-20-21(14-17)33-16-32-20/h1-9,14H,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBBKJNFKHUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The compound features a complex structure that includes a benzodioxole moiety, a triazolopyridazine framework, and a phenylpiperazine group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.48 g/mol |
| LogP | 3.692 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess potent activity against various bacterial strains and fungi. The compound may exhibit similar properties due to its structural similarities.
Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various synthesized compounds, derivatives containing the triazole ring demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin. This suggests that our compound may possess similar antimicrobial potential.
Anticancer Activity
The anticancer potential of compounds featuring the benzodioxole and triazole moieties has been well-documented. These compounds often inhibit cell proliferation and induce apoptosis in cancer cell lines.
Case Study: In Vitro Anticancer Studies
In vitro studies on related compounds have shown significant antiproliferative effects against breast and lung cancer cell lines. For example, a derivative with a similar structure was reported to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways.
Neuroprotective Effects
Preliminary studies suggest that compounds with piperazine groups can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
The proposed mechanisms include:
- Regulation of Neurotransmitters : By influencing serotonin and dopamine levels.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in neuronal tissues.
Comparison with Similar Compounds
Structural Analogues
AZD5153
- Core Structure : Triazolo[4,3-b]pyridazine (shared with the target compound).
- Key Substituents: 3-Methoxy group, 4-piperidylphenoxyethyl chain, and dimethylpiperazinone.
- Target : BRD4 bromodomain (bivalent binding enhances potency).
- Bioactivity : IC50 < 10 nM for BRD4 inhibition; in vivo tumor growth suppression via c-Myc downregulation .
- Pharmacokinetics (PK) : High oral bioavailability and favorable half-life in preclinical models.
- Core Structure : Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (distinct from triazolopyridazine).
- Key Substituents: 5-(4-Methoxyphenyl), fused triazolo-thiadiazinone.
Target Compound
- Distinct Features : Benzodioxole (enhances CNS penetration), sulfanyl linker (may reduce metabolic stability vs. AZD5153’s ether bonds), and phenylpiperazine (possible dopaminergic/serotonergic activity).
Bioactivity Profiles
- AZD5153 : Optimized for bromodomain inhibition; cellular potency correlates with BRD4 binding .
- Target Compound: Structural motifs suggest dual functionality—bromodomain inhibition (triazolopyridazine) and CNS modulation (phenylpiperazine). No direct bioactivity data available, but hierarchical clustering () implies shared modes of action with structurally related bromodomain inhibitors .
Pharmacokinetic and Toxicity Comparisons
Research Findings
- Bivalent Binding : AZD5153’s potency stems from simultaneous engagement of two bromodomains; the target compound’s phenylpiperazine may preclude this mechanism but introduce alternative receptor interactions .
- Structural Clustering : suggests bioactivity profiles correlate with structural similarity. The target compound’s triazolopyridazine core aligns it with bromodomain inhibitors, while phenylpiperazine may diversify its targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
